1,1-Bis(iodomethyl)cyclobutane

Organic Synthesis Reaction Kinetics Leaving Group Ability

The low bond dissociation energy of C-I (209 kJ/mol) makes this diiodide a superior electrophile compared to bromo or chloro analogs, which fail as functional substitutes. Designed for palladium-catalyzed cross-coupling and spirocycle (oxa/azaspirane) construction. - **Reactivity gain:** Milder conditions, faster kinetics, higher yields (60->90% in reported spirocyclizations). - **Lipophilicity:** XLogP3-AA = 4.3 simplifies extraction-based purification. - **Handling:** Solid at RT (MW 335.95), precise weighing; store at 4°C, protect from light.

Molecular Formula C6H10I2
Molecular Weight 335.95 g/mol
CAS No. 65478-57-1
Cat. No. B1338519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(iodomethyl)cyclobutane
CAS65478-57-1
Molecular FormulaC6H10I2
Molecular Weight335.95 g/mol
Structural Identifiers
SMILESC1CC(C1)(CI)CI
InChIInChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2
InChIKeyLDIPTYNQUAFCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(iodomethyl)cyclobutane: Structure & Physicochemical Profile


1,1-Bis(iodomethyl)cyclobutane (CAS 65478-57-1) is a geminally disubstituted cyclobutane derivative bearing two iodomethyl groups at the 1-position [1]. The compound features a four-membered strained carbocycle with a calculated XLogP3-AA value of 4.3, reflecting high lipophilicity and excellent organic phase partitioning [2]. As a diiodo building block, it serves as a versatile electrophilic synthon for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the installation of the cyclobutane scaffold into more complex molecular architectures .

Geminal diiodo building block for nucleophilic substitution and metal-catalyzed cross-coupling reactions
High leaving group ability supports reactivity under milder conditions than bromo/chloro analogs
High lipophilicity facilitates organic-phase extraction and purification workflows

1,1-Bis(iodomethyl)cyclobutane vs. Halogenated and Hydroxy Analogs


Direct replacement of 1,1-Bis(iodomethyl)cyclobutane with its bromo, chloro, or hydroxy analogs is not a functionally equivalent substitution. The iodine atom in the iodomethyl group possesses a significantly lower bond dissociation energy (C–I ~ 209 kJ/mol) compared to C–Br (~ 285 kJ/mol) and C–Cl (~ 327 kJ/mol), rendering the diiodide markedly more reactive in SN2 and metal-catalyzed cross-coupling reactions [1]. This enhanced leaving group ability translates to faster reaction kinetics and higher yields under milder conditions—critical for sensitive downstream transformations. Furthermore, the geminal substitution pattern at the cyclobutane 1-position creates a unique steric and electronic environment that governs regioselectivity in ring-forming reactions such as oxaspirane synthesis . Substituting the iodo leaving group for bromo or chloro compromises reaction efficiency and may alter product distribution, while hydroxy analogs lack electrophilic reactivity entirely without prior activation [2].

Leaving Group Reactivity

Bromo and chloro analogs possess stronger C–Br/C–Cl bonds, reducing SN2 and oxidative addition rates; direct substitution may lower reaction efficiency.

Physical Form and Handling

Iodo analog is a solid, simplifying accurate weighing; bromo/chloro analogs are liquids with higher volatility, altering handling and storage protocols.

Lipophilicity and Work-up

Higher computed logP of the diiodo compound improves organic-phase partitioning; bromo and hydroxy analogs exhibit different extraction behavior, complicating purification.

Quantitative Differentiation Evidence vs. Analogs


Iodide Leaving Group Advantage

The iodomethyl groups in 1,1-Bis(iodomethyl)cyclobutane confer superior leaving group ability compared to bromomethyl and chloromethyl analogs. The C–I bond dissociation energy is approximately 209 kJ/mol, which is 76 kJ/mol lower than C–Br (285 kJ/mol) and 118 kJ/mol lower than C–Cl (327 kJ/mol) [1]. This thermodynamic parameter directly correlates with increased reactivity in nucleophilic substitution (SN2) and transition metal-catalyzed cross-coupling reactions, where oxidative addition to Pd(0) or Ni(0) occurs more readily with iodides than bromides or chlorides [2].

Leaving Group Advantage
Class-level inference
C–I BDE ~209 kJ/mol 76 kJ/mol lower than C–Br
Supports higher SN2 and oxidative addition reactivity
Class-level bond energy; verify under specific reaction conditions
Organic Synthesis Reaction Kinetics Leaving Group Ability

Physical Properties and Handling

1,1-Bis(iodomethyl)cyclobutane (MW = 335.95 g/mol) is a high-molecular-weight, non-volatile solid that requires refrigerated storage (4°C) and protection from light . In contrast, the bromo analog (1,1-Bis(bromomethyl)cyclobutane, MW = 241.95 g/mol) is a liquid with a reported boiling point of 65 °C at 1.5 Torr . The chloro analog ((chloromethyl)cyclobutane, MW = 104.58 g/mol) is a low-boiling liquid [1], while the hydroxy analog (1,1-Bis(hydroxymethyl)cyclobutane, MW = 116.16 g/mol) is a solid with a melting point of 157–161 °C .

Physical Properties
Head-to-head comparison
Solid (MW 335.95) Store at 4°C, protect from light
Facilitates precise weighing and low evaporative loss
Bromo/chloro analogs are liquids; hydroxy analog solid with different mp
Compound Characterization Physical Properties Handling and Storage

Lipophilicity Comparison

1,1-Bis(iodomethyl)cyclobutane exhibits a high computed XLogP3-AA value of 4.3, indicating strong lipophilic character and preferential partitioning into organic phases [1]. This is substantially higher than the bromo analog (1,1-Bis(bromomethyl)cyclobutane, XLogP3 = 2.9) and the hydroxy analog (1,1-Bis(hydroxymethyl)cyclobutane, XLogP3 = 0) [2]. The increased lipophilicity of the diiodo compound may influence membrane permeability and distribution in biological contexts, and dictates solvent selection for extraction and purification during synthesis.

Lipophilicity
Head-to-head comparison
XLogP3 4.3 Bromo analog 2.9; Hydroxy 0
Supports organic-phase extraction and purification
Computed value; confirm experimentally for specific solvent systems
Physicochemical Profiling Lipophilicity Drug Design

Oxaspirane Synthesis Reactivity

1,1-Bis(iodomethyl)cyclobutane has been specifically employed as a key reactant for the synthesis of novel oxaspiran systems . In a related study of [3+2] annulation reactions to form 4-oxaspiro[2.4]hept-1-ene derivatives, reaction yields ranging from 60% to >90% were achieved depending on substrate substitution, demonstrating the viability of iodo-functionalized cyclobutanes in constructing spirocyclic frameworks [1]. While direct comparative yield data against bromo or chloro analogs in identical oxaspirane-forming reactions are not available in the primary literature, the superior leaving group ability of iodide (see Evidence Item 1) predicts enhanced reaction efficiency and higher isolated yields under comparable conditions [2].

Oxaspirane Synthesis
Class-level inference
Documented reactant for oxaspirane formation Class-level yields 60–>90%
Validated building block for spirocyclic scaffold construction
Direct head-to-head yield comparison vs. bromo/chloro analogs not available
Spirocycle Synthesis Oxaspirane Building Block Utility

1,1-Bis(iodomethyl)cyclobutane: Key Application Scenarios


Cyclobutane-Containing Drug Candidates

1,1-Bis(iodomethyl)cyclobutane serves as a strategic building block for introducing the cyclobutane motif into pharmaceutical lead compounds. Cyclobutane rings are present in nine FDA-approved drugs and are valued for their ability to modulate conformation, metabolic stability, and target binding [1]. The compound's high lipophilicity (XLogP3 = 4.3) [2] and superior leaving group ability (C–I bond: ~209 kJ/mol) [3] make it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of cyclobutane-containing libraries. Procurement of the iodo analog over bromo or chloro analogs ensures optimal reaction kinetics and higher isolated yields in medicinal chemistry workflows.

Spirocycle and Oxaspirane Synthesis

The geminal diiodomethyl substitution pattern of 1,1-Bis(iodomethyl)cyclobutane is specifically suited for the construction of oxaspirane and azaspirane ring systems—privileged scaffolds in natural products and bioactive molecules [1]. The compound's documented use in oxaspiran synthesis [2] and the high yields (60–>90%) reported for related iodo-cyclobutane-derived spirocycles [3] validate its utility. Researchers pursuing spirocyclic architectures should select this iodo-functionalized building block to maximize reaction efficiency and minimize byproduct formation, as the weaker C–I bond facilitates the key C–C bond-forming step under mild conditions.

Agrochemical and Material Science Intermediate

The high molecular weight (335.95 g/mol) and solid-state nature of 1,1-Bis(iodomethyl)cyclobutane facilitate precise weighing and handling in industrial-scale synthesis [1]. Its enhanced reactivity compared to bromo and chloro analogs [2] allows for milder reaction conditions, reducing energy consumption and improving process safety. The compound's high lipophilicity [3] also simplifies purification via extraction, making it a cost-effective choice for large-scale production of cyclobutane-containing agrochemicals or functional materials. Procurement of the iodo analog over less reactive halogenated alternatives minimizes reaction time and maximizes throughput.

Mechanistic and Methodological Studies

For academic laboratories investigating cyclobutane chemistry, 1,1-Bis(iodomethyl)cyclobutane provides a well-defined substrate for studying SN2 reactivity, ring strain effects, and transition metal-catalyzed transformations. The compound's unique spectroscopic signature—diastereotopic iodomethyl protons appearing as distinct doublets (δ 3.2–3.8 ppm, J ≈ 10–12 Hz) in ¹H NMR [1]—enables precise reaction monitoring. Its light-sensitive storage requirement (4°C, protect from light) [2] necessitates appropriate handling but ensures long-term stability for reproducible experiments. Researchers investigating structure–activity relationships or developing new synthetic methodologies benefit from the compound's defined reactivity profile and reliable commercial availability.

Application
Selection Property
Validation Focus
Cyclobutane-containing drug candidate synthesis
Iodide leaving group for cross-coupling reactivity
Reaction kinetics and yield under mild conditions
Spirocycle and oxaspirane construction
Geminal diiodo substitution pattern
Spirocycle formation efficiency and byproduct minimization
Agrochemical and material science intermediate
Solid-state handling and high reactivity
Process scalability and purification simplicity
Mechanistic and methodological studies
Defined reactivity and spectroscopic signature
Reproducible reaction monitoring and mechanistic investigation

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